molecular formula C19H20N4O4S2 B12224364 {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiaz ol-2-yl))carboxamide

{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiaz ol-2-yl))carboxamide

Cat. No.: B12224364
M. Wt: 432.5 g/mol
InChI Key: XOADJVJHFSZDNM-UHFFFAOYSA-N
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Description

The compound {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiazol-2-yl))carboxamide is a complex organic molecule that features a combination of isoxazole, pyrrolidine, thiazole, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiazol-2-yl))carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, which are then coupled together through a series of reactions. Common synthetic routes include:

    Preparation of 3,5-dimethylisoxazole: This can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of pyrrolidine derivative: Pyrrolidine can be synthesized through the reduction of pyrrole or via cyclization reactions involving amines and aldehydes.

    Synthesis of thiazole derivative: Thiazoles are often prepared through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling reactions: The final coupling of these building blocks can be achieved through amide bond formation using reagents such as carbodiimides or through sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiazol-2-yl))carboxamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield a diketone, while reduction of the carboxamide group would produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiazol-2-yl))carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials for applications such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiazol-2-yl))carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the carboxamide group may form hydrogen bonds with amino acid residues in an enzyme’s active site, while the sulfonyl group could participate in electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • N…CO based peptidomimetic compounds

Uniqueness

Compared to similar compounds, {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiazol-2-yl))carboxamide stands out due to its unique combination of functional groups

Properties

Molecular Formula

C19H20N4O4S2

Molecular Weight

432.5 g/mol

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H20N4O4S2/c1-12-17(13(2)27-22-12)29(25,26)23-10-6-9-16(23)18(24)21-19-20-15(11-28-19)14-7-4-3-5-8-14/h3-5,7-8,11,16H,6,9-10H2,1-2H3,(H,20,21,24)

InChI Key

XOADJVJHFSZDNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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